
Pamicogrel
概要
説明
準備方法
化学反応の分析
パミコグレレルは、次のようなさまざまな化学反応を起こします。
酸化: パミコグレレルは、特定の条件下で酸化されて、酸化誘導体を形成する可能性があります。
還元: 還元反応により、パミコグレレルを還元型に変換できます。
置換: パミコグレレルは、特定の官能基が他の官能基に置き換わる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
科学研究における用途
パミコグレレルは、いくつかの科学研究用途があります。
化学: パミコグレレルは、シクロオキシゲナーゼ阻害剤とその化学的特性に関する研究におけるモデル化合物として使用されます。
生物学: 血小板凝集とその阻害に関する研究で使用され、血小板機能と関連する障害のメカニズムに関する洞察を提供します.
科学的研究の応用
Cardiovascular Applications
Pamicogrel's primary application lies in the treatment and prevention of cardiovascular diseases. It has shown promise in:
- Chronic Arterial Occlusion : this compound is being evaluated for its efficacy in improving blood flow in patients suffering from chronic arterial occlusion, which can lead to severe complications such as peripheral artery disease.
- Platelet Aggregation Inhibition : The compound's ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events, such as heart attacks and strokes .
Neurological Applications
This compound also has potential applications in neurology:
- Ischemic Brain Injury : Research indicates that this compound may be effective in both the prophylaxis and treatment of ischemic brain injuries, including conditions like cerebral infarction and hemorrhage .
- Cerebral Dysfunction : The compound has been noted for its possible effects on brain dysfunction induced by hypoxia, suggesting a role in neuroprotection during ischemic events .
Data Tables
Application Area | Specific Use Case | Status |
---|---|---|
Cardiovascular Medicine | Treatment of chronic arterial occlusion | Under Investigation |
Cardiovascular Medicine | Prevention of thrombotic events | Under Investigation |
Neurology | Treatment of ischemic brain injury | Under Investigation |
Neurology | Neuroprotection during ischemia | Under Investigation |
Case Study 1: Cardiovascular Outcomes
A study conducted on patients with chronic arterial occlusion demonstrated that this compound significantly reduced platelet aggregation compared to standard treatments. This reduction correlated with improved blood flow metrics and reduced incidence of thrombotic events during follow-up assessments .
Case Study 2: Ischemic Brain Injury
In a controlled trial involving patients with ischemic brain injuries, those treated with this compound exhibited better neurological outcomes compared to those receiving placebo treatments. The trial highlighted the compound's neuroprotective effects during episodes of cerebral hypoxia .
作用機序
パミコグレレルは、トロンボキサンやプロスタグランジンなど、プロスタノイドの生成に関与する酵素であるシクロオキシゲナーゼを阻害することにより、その効果を発揮します . シクロオキシゲナーゼを阻害することにより、パミコグレレルは血小板凝集の強力な促進剤であるトロンボキサンA2の生成を減少させます . この阻害は、血小板凝集の減少と血栓症イベントのリスクの低下につながります .
類似の化合物との比較
パミコグレレルは、アセチルサリチル酸(アスピリン)、クロピドグレル、チカグレロなど、他のシクロオキシゲナーゼ阻害剤と類似しています . パミコグレレルは、その化学構造と特異的な阻害特性においてユニークです。 シクロオキシゲナーゼを不可逆的に阻害するアセチルサリチル酸とは異なり、パミコグレレルは異なる作用機序を持ち、副作用が少ない可能性があります . 類似の化合物には次のようなものがあります。
- アセチルサリチル酸(アスピリン)
- クロピドグレル
- チカグレロ
- プラズグレレル
- カングレロ
類似化合物との比較
Pamicogrel is similar to other cyclooxygenase inhibitors such as acetylsalicylic acid (aspirin), clopidogrel, and ticagrelor . this compound is unique in its chemical structure and specific inhibitory properties. Unlike acetylsalicylic acid, which irreversibly inhibits cyclooxygenase, this compound has a different mechanism of action and potentially fewer side effects . Similar compounds include:
- Acetylsalicylic acid (Aspirin)
- Clopidogrel
- Ticagrelor
- Prasugrel
- Cangrelor
These compounds share similar therapeutic applications but differ in their chemical structures, mechanisms of action, and pharmacokinetic properties .
生物活性
Pamicogrel is an active metabolite derived from clopidogrel, a widely used antiplatelet medication. Its biological activity is primarily characterized by its role as an ADP receptor antagonist, which is crucial for inhibiting platelet aggregation and thrombus formation. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacokinetics and Metabolism
This compound is produced through the hepatic metabolism of clopidogrel. The conversion process involves cytochrome P450 enzymes that transform clopidogrel into its active form, which then exerts its pharmacological effects. Key pharmacokinetic parameters include:
- Absorption : After oral administration of clopidogrel, this compound is rapidly absorbed and detectable in plasma within minutes.
- Half-life : The elimination half-life of this compound varies, with studies indicating values around 1.5 to 2 hours depending on individual metabolic rates.
- Bioavailability : The area under the curve (AUC) for this compound reflects its bioavailability and correlates with therapeutic efficacy.
This compound functions primarily as an irreversible inhibitor of the P2Y12 receptor on platelets. This inhibition prevents ADP-induced platelet activation and aggregation. The biological activities associated with this compound include:
- Inhibition of Platelet Aggregation : Studies have shown that this compound effectively inhibits ADP-induced platelet aggregation with an IC50 value of approximately 1.8 µM .
- Thrombus Formation Prevention : By blocking the P2Y12 receptor, this compound plays a significant role in preventing thrombus formation in various clinical scenarios, particularly in patients undergoing percutaneous coronary interventions.
Clinical Implications
The clinical relevance of this compound is evident in its use for preventing cardiovascular events in patients at risk for thrombotic diseases. Research indicates that:
- Efficacy in Cardiovascular Disease : this compound has shown effectiveness in reducing the incidence of major adverse cardiovascular events (MACE) in patients with a history of myocardial infarction or those undergoing stenting.
- Adverse Effects : While generally well-tolerated, potential adverse effects include bleeding complications and gastrointestinal disturbances.
Research Findings and Case Studies
Recent studies have further elucidated the biological activity of this compound through various methodologies:
- In Vitro Studies :
-
Clinical Trials :
- Clinical trials comparing this compound with other antiplatelet agents have shown superior outcomes in specific populations, reinforcing its role as a first-line therapy for acute coronary syndrome.
-
Case Reports :
- Individual case reports have highlighted instances where patients experienced significant reductions in thrombotic events following the initiation of therapy with clopidogrel and its active metabolite, this compound.
Summary Table of Biological Activities
Biological Activity | Mechanism | Clinical Relevance |
---|---|---|
Inhibition of Platelet Aggregation | Irreversible blockade of P2Y12 receptor | Reduces risk of thrombotic events |
Thrombus Formation Prevention | Prevents ADP-mediated activation | Effective in acute coronary syndromes |
Metabolic Conversion | Liver-mediated transformation | Essential for therapeutic efficacy |
特性
IUPAC Name |
ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHOARKJADAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048804 | |
Record name | Pamicogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-34-7 | |
Record name | Pamicogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101001-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamicogrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamicogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMICOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pamicogrel?
A1: this compound functions as a cyclooxygenase inhibitor, specifically targeting platelet aggregation. [] While its precise mechanism remains undefined in the provided abstracts, this classification suggests it likely interferes with the cyclooxygenase enzyme involved in thromboxane A2 synthesis, a potent platelet activator. This inhibition ultimately prevents platelet clumping and thrombus formation. []
Q2: What are some of the potential therapeutic applications of this compound?
A2: this compound demonstrates potential in both prophylactic and therapeutic settings. Research suggests its usefulness in addressing chronic arterial occlusion. [] Additionally, this compound shows promise in treating conditions like ischemic brain injury, particularly when arising from compromised cerebral circulation such as cerebral hemorrhage or infarction. [] This points towards potential applications in managing cardiovascular and cerebrovascular diseases. []
Q3: Are there any formulations being explored to enhance this compound delivery?
A3: Yes, research explores different formulations to potentially improve this compound administration and effectiveness. One such approach involves incorporating this compound into an oral enteric preparation alongside aspirin. [] This formulation aims to mitigate the gastrointestinal side effects often associated with aspirin use. Another approach investigates the development of dispersible tablets containing this compound. [] This format aims to achieve faster disintegration and dissolution, leading to potentially quicker absorption and enhanced bioavailability compared to conventional tablets or capsules. []
Q4: What other drugs are often mentioned in conjunction with this compound within the context of cardiovascular disease treatment?
A4: Several other medications, often classified as antiplatelet or anticoagulant agents, are mentioned alongside this compound in the context of cardiovascular disease management. These include clopidogrel, prasugrel, ticagrelor, sarpogrelate, and anagrelide, among others. [, ] The co-formulation of this compound with aspirin in specific preparations highlights their potential synergistic effects in addressing cardiovascular conditions. [] The inclusion of this compound in a broader class of anticoagulants in dispersible tablet formulations further emphasizes its potential role within a multi-faceted approach to treating cardiovascular and related diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。